REACTION_CXSMILES
|
[C:1]([C:4]1C=C[CH:9]=[CH:8][C:5]=1CO)(=O)[NH2:2].Cl[O-].[Na+].[C:15]([O:18][CH:19]([CH3:21])C)(=[O:17])C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].[Br-].[Na+]>[O:17]=[C:15]1[NH:2][C:1]2[CH:4]=[CH:5][CH:8]=[CH:9][C:21]=2[CH2:19][O:18]1 |f:1.2,4.5,6.7|
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Name
|
|
Quantity
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143 g
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Type
|
reactant
|
Smiles
|
C(N)(=O)C1=C(CO)C=CC=C1
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Name
|
|
Quantity
|
806 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
6.7 g
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Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled in a water bath
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Type
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TEMPERATURE
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Details
|
Vigorous agitation was maintained during the addition and for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The two-phase reaction mixture
|
Type
|
DISSOLUTION
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Details
|
to dissolve all solids
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
DISTILLATION
|
Details
|
the medium distilled off
|
Type
|
CUSTOM
|
Details
|
The formed solid was recrystallized from 3 volumes of toluene
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Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |